12-Bromo-1-aminododecane, Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

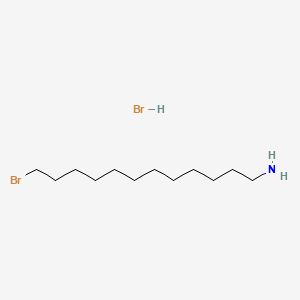

12-Bromo-1-aminododecane, Hydrobromide: is an organic compound with the chemical formula C12H27Br2N and a molecular weight of 345.16 g/mol . It is commonly used as a reagent and intermediate in organic synthesis. This compound appears as a colorless crystalline solid and is soluble in water and organic solvents .

Wirkmechanismus

Target of Action

It’s often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As a building block in organic synthesis , it likely interacts with its targets through chemical reactions to form new compounds.

Biochemical Pathways

Its role in these pathways would be determined by the specific reactions it’s involved in during organic synthesis .

Pharmacokinetics

It’s soluble in water , which could potentially influence its bioavailability and pharmacokinetics.

Result of Action

As a building block in organic synthesis , its effects would be determined by the specific compounds it helps to create.

Action Environment

The action of 12-Bromo-1-aminododecane, Hydrobromide can be influenced by various environmental factors. For instance, it should be stored at room temperature and kept away from oxidizing agents and flammable materials . These conditions can affect the compound’s stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Bromination of Dodecylamine: The synthesis of 12-Bromo-1-aminododecane, Hydrobromide typically begins with the bromination of dodecylamine.

Formation of Hydrobromide Salt: The resulting 12-bromo-1-dodecylamine is then reacted with hydrobromic acid to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 12-Bromo-1-aminododecane, Hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 1-aminododecane.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reaction is typically carried out in an aqueous or alcoholic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

Major Products:

Substitution: The major products depend on the nucleophile used.

Reduction: The major product is 1-aminododecane.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Building Block in Organic Synthesis: 12-Bromo-1-aminododecane, Hydrobromide is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine:

Proteomics Research: The compound is used in proteomics research for the modification and labeling of proteins.

Industry:

Intermediate in Chemical Manufacturing: It serves as an intermediate in the production of various chemical products.

Vergleich Mit ähnlichen Verbindungen

12-Bromo-1-dodecanamine: Similar in structure but without the hydrobromide component.

1-Bromo-12-aminododecane: Another brominated amine with a different bromine position.

Uniqueness: 12-Bromo-1-aminododecane, Hydrobromide is unique due to its dual functionality as both a brominated compound and an amine, making it highly versatile in various chemical reactions and applications .

Biologische Aktivität

12-Bromo-1-aminododecane, Hydrobromide (CAS Number: 14502-45-5) is a compound of interest in various fields, including material science and biochemistry. Its structure features a long alkyl chain with an amine functional group, which suggests potential biological activities and applications. This article explores the biological activity of this compound, highlighting its properties, potential mechanisms of action, and relevant research findings.

The molecular formula for this compound is C12H27BrN, with a molecular weight of approximately 345.16 g/mol. The compound's structure includes:

- Hydrophobic alkyl chain : Contributes to its amphiphilic nature.

- Amine group : Capable of forming hydrogen bonds, potentially influencing biological interactions.

Currently, there is no detailed scientific literature outlining the precise mechanism of action for this compound. However, its structural features suggest potential interactions with cellular components:

- Lipid Bilayers : The hydrophobic tail may integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Protein Interactions : The amine group could facilitate interactions with proteins through hydrogen bonding or ionic interactions.

Research Findings and Case Studies

Despite the scarcity of direct studies on 12-Bromo-1-aminododecane, related research provides insights into its potential applications:

| Study | Findings |

|---|---|

| Material Science Applications | Investigated for use in creating amphiphilic materials due to its structural properties. |

| Cell Biology Research | Suggested as a tool for studying lipid-protein interactions due to its similarity to certain lipids. |

| Toxicological Studies | Limited data indicates that amines can be irritants; however, the hydrobromide form may mitigate some irritant effects. |

Safety and Handling

As with many chemical compounds, safety precautions are essential when handling this compound. It is recommended to use personal protective equipment (PPE) due to the potential irritant properties associated with bromine and amines .

Eigenschaften

IUPAC Name |

12-bromododecan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26BrN.BrH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h1-12,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCCPATXXWXOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721641 |

Source

|

| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14502-45-5 |

Source

|

| Record name | 12-Bromododecan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.